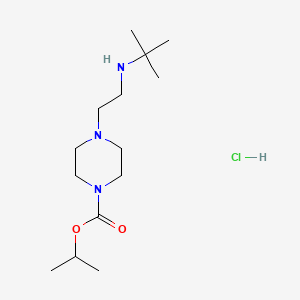
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- is a synthetic peptide compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is composed of three amino acids: L-tryptophanamide, 5-oxo-L-proline, and L-histidine. Its complex structure allows it to participate in a variety of biochemical processes, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially through a series of coupling and deprotection steps. The reaction conditions often involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and bases like DIPEA (N,N-Diisopropylethylamine) to facilitate the formation of peptide bonds.
Industrial Production Methods
In an industrial setting, the production of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and reproducible synthesis of large quantities of the peptide. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure its purity and quality.
Chemical Reactions Analysis
Types of Reactions
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: The peptide bonds can be reduced under specific conditions to yield smaller peptide fragments.
Substitution: The histidine residue can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.
Reduction: Reducing agents like dithiothreitol (DTT) or sodium borohydride (NaBH₄) are employed.
Substitution: Conditions involving nucleophiles such as alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized derivatives of tryptophan, reduced peptide fragments, and substituted histidine derivatives. These products can be analyzed using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: The compound is utilized in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: It has potential therapeutic applications, particularly in the development of peptide-based drugs.
Industry: The peptide is used in the production of bioactive compounds and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can bind to these targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. This binding can modulate the activity of the target molecules, leading to various biological effects. For example, the compound may inhibit enzyme activity by occupying the active site or alter receptor function by binding to allosteric sites.
Comparison with Similar Compounds
L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- can be compared with other similar peptides, such as:
Gonadorelin: A decapeptide that stimulates the release of gonadotropins.
Protirelin: A tripeptide that stimulates the release of thyroid-stimulating hormone (TSH).
Thyrotropin-releasing hormone (TRH): A tripeptide that regulates the release of TSH and prolactin.
The uniqueness of L-Tryptophanamide, 5-oxo-L-prolyl-L-histidyl- lies in its specific amino acid sequence, which imparts distinct biochemical properties and potential applications. Unlike other peptides, it combines the structural features of tryptophan, proline, and histidine, making it a versatile compound for various research purposes.
Properties
CAS No. |
33217-51-5 |
|---|---|
Molecular Formula |
C22H25N7O4 |
Molecular Weight |
451.5 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-amino-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C22H25N7O4/c23-20(31)17(7-12-9-25-15-4-2-1-3-14(12)15)28-22(33)18(8-13-10-24-11-26-13)29-21(32)16-5-6-19(30)27-16/h1-4,9-11,16-18,25H,5-8H2,(H2,23,31)(H,24,26)(H,27,30)(H,28,33)(H,29,32)/t16-,17-,18-/m0/s1 |
InChI Key |
RPCCMVHZNGWHPM-BZSNNMDCSA-N |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC(CC2=CN=CN2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(3S,4R,6S,8S,9R,10R,16S)-5,5,9,14-tetramethyltetracyclo[11.2.1.01,10.04,8]hexadec-14-ene-3,4,6,9,16-pentol](/img/structure/B14686438.png)



![Butanamide, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-N-[4-[4,5-dihydro-5-oxo-3-(1-pyrrolidinyl)-1H-pyrazol-1-yl]phenyl]-](/img/structure/B14686459.png)

![2-Chloro-4-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14686472.png)


![2-[(E)-(4-Oxopentan-2-ylidene)amino]benzoic acid](/img/structure/B14686481.png)


